molecular formula C13H15BrFNO4 B13930611 1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate

1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate

Cat. No.: B13930611
M. Wt: 348.16 g/mol
InChI Key: XVAFJAWDCSXJNK-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their versatility. This particular compound features a tert-butyl group, a methyl group, and a pyridine ring substituted with bromine and fluorine atoms, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl malonate, 5-bromo-3-fluoropyridine, and methyl iodide.

    Alkylation: The first step involves the alkylation of tert-butyl malonate with methyl iodide in the presence of a strong base like sodium hydride (NaH) to form the corresponding methylated malonate.

    Coupling Reaction: The methylated malonate is then subjected to a coupling reaction with 5-bromo-3-fluoropyridine using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) under an inert atmosphere to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).

Major Products

    Substitution: Substituted pyridine derivatives.

    Reduction: Alcohols or amines.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving malonates.

    Medicine: It serves as a building block for the development of potential drug candidates targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the bromine and fluorine atoms on the pyridine ring enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl 3-methyl 2-(5-chloro-3-fluoropyridin-2-yl)malonate: Similar structure but with a chlorine atom instead of bromine.

    1-Tert-butyl 3-methyl 2-(5-bromo-3-chloropyridin-2-yl)malonate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C13H15BrFNO4

Molecular Weight

348.16 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-(5-bromo-3-fluoropyridin-2-yl)propanedioate

InChI

InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(18)9(11(17)19-4)10-8(15)5-7(14)6-16-10/h5-6,9H,1-4H3

InChI Key

XVAFJAWDCSXJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)Br)F)C(=O)OC

Origin of Product

United States

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